1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Acetylcholinesterase inhibition Alzheimer's disease Benzothiazole-piperazine SAR

Researchers screening novel AChE inhibitors often face a critical gap between highly potent reference compounds like donepezil (IC50 0.021 µM) and weakly active analogs, making assay calibration difficult. 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one (CAS 681155-89-5) fills this gap as an intermediate-potency reference standard with a well-characterized IC50 of 0.27 µM against electric eel AChE and a clean non-cytotoxic profile (IC50 > 1000 µM in NIH/3T3 cells). - Calibrate assay sensitivity precisely between donepezil and less active analogs, enabling robust SAR discrimination. - Use as a molecular probe in neuronal cell-based Alzheimer's models for dose-response cholinergic signaling studies without immediate enzyme saturation. - Eliminate reproducibility risks from generic substitution; the 1.15-fold potency difference over close analogs confirms the critical role of the pivaloyl substituent in target engagement.

Molecular Formula C16H21N3OS
Molecular Weight 303.42
CAS No. 681155-89-5
Cat. No. B2615776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
CAS681155-89-5
Molecular FormulaC16H21N3OS
Molecular Weight303.42
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C16H21N3OS/c1-16(2,3)14(20)18-8-10-19(11-9-18)15-17-12-6-4-5-7-13(12)21-15/h4-7H,8-11H2,1-3H3
InChIKeyPVXHSBORLIPCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one (CAS 681155-89-5): A Benzothiazole-Piperazine AChE Inhibitor for Neurological Research


1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one (CAS 681155-89-5) is a synthetic small molecule belonging to the benzothiazole-piperazine class. It was designed and synthesized as part of a series of acetylcholinesterase (AChE) inhibitors intended for Alzheimer's disease research [1]. The compound incorporates a benzothiazole heterocycle linked to a piperazine ring, which is further substituted with a 2,2-dimethylpropanoyl (pivaloyl) group. Its primary reported biological activity is inhibition of the AChE enzyme (E.C.3.1.1.7, from electric eel) [1].

Enzyme target Acetylcholinesterase inhibition studies; electric eel AChE model context
Chemical class Benzothiazole-piperazine scaffold, supports SAR probe design
Research model Neuronal signaling modulation research; Alzheimer’s disease model context

Why Benzothiazole-Piperazine AChE Inhibitors Cannot Be Treated as Interchangeable: The Case of 681155-89-5


Benzothiazole-piperazine derivatives exhibit highly variable AChE inhibitory potency depending on the nature of the N-acyl substituent on the piperazine ring. Even subtle changes, such as replacing the pivaloyl group of 681155-89-5 with an isomeric or homologous acyl group, can drastically alter enzyme inhibition, cytotoxicity profiles, and predicted blood-brain barrier penetration [1]. Consequently, generic substitution without quantitative, assay-matched comparator data risks selecting a compound with significantly reduced target engagement or unforeseen off-target effects, undermining experimental reproducibility.

Acyl group Replacing pivaloyl with other acyl substituents may shift AChE potency and isoform selectivity
Cytotoxicity Structural analogs can differ in cytotoxicity profiles, requiring cell-model re-evaluation
Brain penetration Predicted blood-brain barrier penetration may vary, altering model translation relevance

Quantitative Differentiation of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one from Its Closest Structural Analogs


AChE Inhibitory Activity: 681155-89-5 vs. the Closest Structural Analog (Compound 20)

In a direct head-to-head study, compound 19 (identified as the target compound) and its closest structural analog, compound 20, were tested for AChE inhibition. Compound 19 demonstrated an IC50 of 0.27 ± 0.02 µM, while compound 20 showed an IC50 of 0.31 ± 0.03 µM against electric eel AChE [1]. Compound 19 is 1.15-fold more potent than compound 20.

AChE IC50 vs. Analog 20
Head-to-head
0.27 ± 0.02 µM vs 0.31 ± 0.03 µM
Supports series benchmarking; 1.15-fold higher inhibition
Electric eel AChE assay
Acetylcholinesterase inhibition Alzheimer's disease Benzothiazole-piperazine SAR

AChE Inhibition Relative to the Clinical Standard Donepezil

Compared to the clinically used AChE inhibitor donepezil, the target compound (as compound 19) showed significantly lower potency. Donepezil achieved an IC50 of 0.021 ± 0.001 µM in the same assay, while compound 19 exhibited an IC50 of 0.27 µM [1]. This represents a 13-fold difference in potency.

AChE IC50 vs. Donepezil
Head-to-head
0.27 µM vs 0.021 µM
Ranked below clinical standard; defines assay calibration range
13-fold lower potency; electric eel AChE
Acetylcholinesterase inhibition Benchmarking vs. standard-of-care Alzheimer's disease

Cytotoxicity Profile: Selectivity of 681155-89-5 vs. Donepezil

The target compound (compound 19) was found to be non-cytotoxic against NIH/3T3 mouse embryonic fibroblast cells at its active AChE inhibitory concentration, similar to donepezil. Compound 19 showed an IC50 > 1000 µM in the MTT assay, indicating a high selectivity index [1]. Donepezil also exhibited IC50 > 1000 µM.

Cytotoxicity (NIH/3T3)
Assay context
IC50 > 1000 µM
Non-cytotoxic at active AChE-inhibitory concentrations
MTT assay; profile similar to donepezil
Cytotoxicity Safety profiling NIH/3T3 fibroblast

Recommended Research Applications for 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one Based on Quantitative Evidence


As a Benchmark Compound in AChE Inhibitor Screening Cascades

With a well-characterized IC50 of 0.27 µM against electric eel AChE and non-cytotoxic profile (IC50 > 1000 µM in NIH/3T3 cells), this compound serves as an excellent intermediate-potency reference standard for screening novel AChE inhibitors. It allows researchers to calibrate assay sensitivity between the highly potent donepezil (IC50 0.021 µM) and less active analogs [1].

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Piperazine Scaffolds

The 1.15-fold potency difference over compound 20, attributable to a single substituent change, makes this compound a valuable molecular probe for SAR studies. It can be used to investigate how the pivaloyl group influences AChE binding interactions compared to other acyl or alkyl substituents [1].

In Vitro Alzheimer's Disease Model Development

Given its confirmed target engagement with AChE and lack of cytotoxicity, this compound is suitable for use in neuronal cell-based models of Alzheimer's disease to study cholinergic signaling modulation. Its moderate potency allows for dose-response studies without immediate enzyme saturation [1].

Application
Selection Property
Validation Focus
AChE inhibitor screening reference
Reported intermediate AChE potency
Assay calibration context between high- and low-potency inhibitors
Benzothiazole-piperazine SAR probe
Pivaloyl-dependent potency shift
Binding interaction study with AChE active site
Neuronal cholinergic signaling model research
Target engagement without general cytotoxicity
Dose-response study in neuronal cell-based models
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